3-[1-(1-piperidinyl)cyclohexyl]-phenol,monohydrochloride
Overview
Description
3-[1-(1-piperidinyl)cyclohexyl]-phenol,monohydrochloride, also known as 3-Hydroxyphencyclidine Hydrochloride, is a chemical compound with the molecular formula C17H25NO.ClH. It is a derivative of phencyclidine, a well-known dissociative anesthetic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyphencyclidine Hydrochloride typically involves the hydroxylation of phencyclidine. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The hydroxylation process introduces a hydroxyl group (-OH) to the phencyclidine molecule, resulting in the formation of 3-Hydroxyphencyclidine.
Industrial Production Methods
Industrial production of 3-Hydroxyphencyclidine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyphencyclidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to phencyclidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using thionyl chloride (SOCl2) or alkylation using alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phencyclidine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-Hydroxyphencyclidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool to investigate receptor interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-Hydroxyphencyclidine Hydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By binding to the NMDA receptor, the compound inhibits the receptor’s activity, leading to altered neurotransmission and dissociative effects. This mechanism is similar to that of phencyclidine but with potentially different pharmacokinetic properties due to the presence of the hydroxyl group.
Comparison with Similar Compounds
3-Hydroxyphencyclidine Hydrochloride can be compared to other phencyclidine derivatives, such as:
Phencyclidine (PCP): The parent compound, known for its dissociative anesthetic properties.
Ketamine: Another NMDA receptor antagonist with similar dissociative effects but a different chemical structure.
Methoxetamine (MXE): A synthetic derivative of ketamine with altered pharmacological properties.
Properties
IUPAC Name |
3-(1-piperidin-1-ylcyclohexyl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c19-16-9-7-8-15(14-16)17(10-3-1-4-11-17)18-12-5-2-6-13-18;/h7-9,14,19H,1-6,10-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHLAXXFXAYRJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)O)N3CCCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344889 | |
Record name | 3-[1-(Piperidin-1-yl)cyclohexyl]phenol hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79295-51-5 | |
Record name | 3-Hydroxyphencyclidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079295515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[1-(Piperidin-1-yl)cyclohexyl]phenol hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYPHENCYCLIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3IRV817TS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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